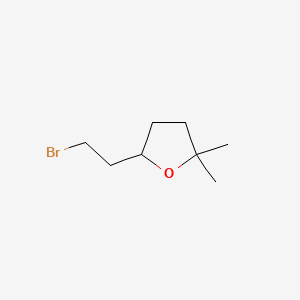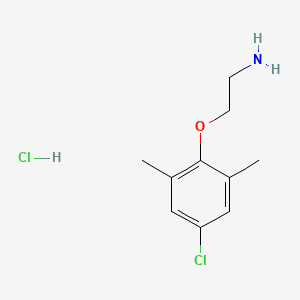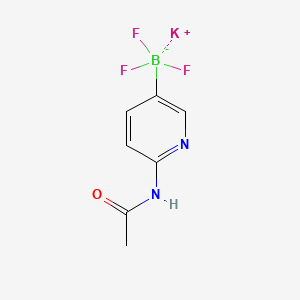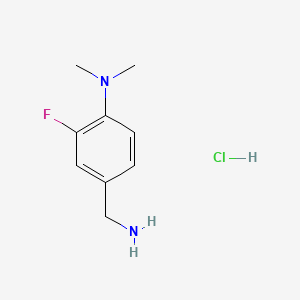
5-(2-Bromoethyl)-2,2-dimethyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromoethyl)-2,2-dimethyloxolane is an organic compound with the molecular formula C7H13BrO. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. The compound is characterized by the presence of a bromoethyl group attached to the oxolane ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2,2-dimethyloxolane typically involves the bromination of 2,2-dimethyloxolane. One common method is the reaction of 2,2-dimethyloxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the ethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Bromoethyl)-2,2-dimethyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 2,2-dimethyloxolane-5-ene.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxirane derivatives or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used in non-polar solvents such as tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, and alcohols depending on the nucleophile used.
Elimination Reactions: The major product is 2,2-dimethyloxolane-5-ene.
Oxidation and Reduction: Products include oxirane derivatives and alcohols.
Applications De Recherche Scientifique
5-(2-Bromoethyl)-2,2-dimethyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to undergo nucleophilic substitution reactions makes it useful in labeling and modifying biomolecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(2-Bromoethyl)-2,2-dimethyloxolane involves its reactivity towards nucleophiles. The bromine atom in the bromoethyl group is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethyl methyl ether: Similar in structure but contains a methoxy group instead of an oxolane ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an oxolane ring.
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane: Contains a dioxane ring instead of an oxolane ring.
Uniqueness
5-(2-Bromoethyl)-2,2-dimethyloxolane is unique due to its specific ring structure and the presence of the bromoethyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Its ability to undergo selective nucleophilic substitution and elimination reactions sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C8H15BrO |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
5-(2-bromoethyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-8(2)5-3-7(10-8)4-6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
UPSJPRNPWJBPNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(O1)CCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)

![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)

amine hydrochloride](/img/structure/B13458758.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)

![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)



